3-(Piperazin-1-yl)pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-10(2-1-3-13-9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGYLYWLKGGTGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Piperazin 1 Yl Pyridine 2 Carbonitrile and Its Analogues
Strategic Approaches to Pyridine (B92270) Functionalization
The inherent electronic properties of the pyridine ring present unique challenges and opportunities for its functionalization. The nitrogen atom renders the ring electron-deficient, influencing the reactivity of the C-H bonds at the C2, C3, and C4 positions. rsc.org Consequently, developing regioselective methods to introduce substituents at specific positions is a paramount objective in synthetic organic chemistry. rsc.orgrsc.org
Regioselective C-H Functionalization Strategies for the Pyridine Core
Direct C-H functionalization has emerged as a powerful and atom-economical approach for modifying the pyridine core, minimizing the need for pre-functionalized starting materials. nih.gov Achieving regioselectivity, however, remains a significant challenge due to the different reactivities of the C-H bonds. rsc.org
Strategies to control regioselectivity often rely on the electronic character of the C-H bonds and the use of directing groups. For instance, in electron-deficient pyridines, arylation can be directed to the C3 and C4 positions, complementing traditional methods that favor the C2 position. nih.gov The regioselectivity can be influenced by factors such as the choice of catalyst, ligands, and additives. A study on the Pd-catalyzed arylation of electron-deficient pyridines demonstrated that the addition of silver carbonate was crucial for achieving high regioselectivity. acs.org
| Catalyst System | Pyridine Substrate | Position of Functionalization | Key Findings |
| Pd(OAc)₂/n-BuAd₂P | Electron-deficient pyridines | C3 and C4 | Addition of Ag₂CO₃ was essential for high regioselectivity. acs.org |
| Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | 3-Nitropyridine | C4 | Predictable regioselectivity based on electronic effects. nih.gov |
This table summarizes catalyst systems and conditions for the regioselective C-H functionalization of pyridine derivatives.
Dearomatization-Rearomatization Pathways in Pyridine Synthesis
Dearomatization-rearomatization strategies offer a versatile approach to functionalize the pyridine ring, particularly at positions that are otherwise difficult to access. This method involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate, such as a dihydropyridine (B1217469), which can then undergo functionalization followed by rearomatization to restore the aromatic pyridine core. mdpi.com
This cascade process can be initiated by the reaction of pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form reactive 1,4-dipoles. These intermediates can then react with various electrophiles or radicals. Subsequent acid-promoted rearomatization yields the C3-functionalized pyridine. mdpi.com Chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions, leading to enantiomerically enriched 1,4-dihydropyridines. wikipedia.orgmasterorganicchemistry.com These dihydropyridine intermediates can be further manipulated to install desired functional groups. wikipedia.org
A notable application of this strategy is the iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines, which generates N-silyl enamines. These intermediates can then act as nucleophiles in subsequent reactions, such as palladium-catalyzed asymmetric allylic alkylation, to produce C-3 substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org
| Reaction Type | Key Reagents/Catalysts | Intermediate | Product |
| Dearomatization-Rearomatization Cascade | DMAD, Methyl pyruvate | Oxazino-pyridine | C3-functionalized pyridines mdpi.com |
| Asymmetric Dearomatization | Chiral Copper Hydride Complex | 1,4-Dihydropyridine | Enantioenriched piperidines wikipedia.orgmasterorganicchemistry.com |
| Dearomative Hydrosilylation/Alkylation | [Ir(coe)₂Cl]₂, Pd(OAc)₂ | N-silyl enamine | C-3 substituted tetrahydropyridines organic-chemistry.org |
This table outlines different dearomatization-rearomatization strategies for pyridine functionalization.
Multi-component and Tandem Reactions for Constructing Highly Functionalized Pyridines
Multi-component reactions (MCRs) and tandem (or cascade) reactions are highly efficient strategies for the synthesis of complex molecules like functionalized pyridines from simple starting materials in a single step. acs.orgnih.gov These approaches offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. researchgate.net
One-pot, four-component reactions have been developed for the synthesis of novel pyridine derivatives with excellent yields and short reaction times, often facilitated by microwave irradiation. researchgate.netmdpi.com For example, the reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can rapidly produce highly substituted pyridines. mdpi.com
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolation of intermediates, also provide a powerful means to construct functionalized pyridines. A metal-free cascade process involving a Pummerer-type rearrangement, an aza-Prins cyclization, and an elimination-induced aromatization has been reported for the synthesis of highly functionalized pyridines. nih.gov Another example involves a visible light-induced tandem sequence of alkyne functionalization, nitrile insertion, and cyclization to afford pyridino[2,1-b]quinazolinones. chemrxiv.org
| Reaction Type | Key Features | Example Starting Materials |
| Four-Component Reaction | One-pot, Microwave-assisted, High yield | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone, ammonium acetate researchgate.netmdpi.com |
| Tandem Pummerer/aza-Prins/Aromatization | Metal-free, Formal [5+1] cyclization | N/A nih.gov |
| Visible Light-Induced Tandem Reaction | Photocatalytic, Continuous-flow | Alkynes, Nitriles chemrxiv.org |
This table highlights various multi-component and tandem reactions for the synthesis of functionalized pyridines.
Synthetic Routes for the Integration of Piperazine (B1678402) Moieties into Pyridine Scaffolds
The incorporation of a piperazine moiety onto a pyridine ring is a key step in the synthesis of 3-(Piperazin-1-yl)pyridine-2-carbonitrile and its analogues. Several synthetic strategies can be employed for this transformation, primarily involving the formation of a C-N bond between the pyridine core and the piperazine nitrogen.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines with Piperazine
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for introducing nucleophiles, such as piperazine, onto electron-deficient aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group, typically a halide. masterorganicchemistry.com
The reactivity of halogenated pyridines in SNAr reactions is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Pyridines are particularly reactive towards SNAr at the ortho and para positions relative to the ring nitrogen, as the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.org For the synthesis of this compound, a halogen at the 3-position of a pyridine ring bearing a 2-carbonitrile group would be susceptible to nucleophilic attack by piperazine. The regioselectivity of SNAr on di-substituted pyridines can be influenced by the nature of the substituents and the solvent. researchgate.net For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be switched by changing the solvent. researchgate.net
| Substrate | Nucleophile | Key Conditions | Product |
| 2,6-Dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | Varies with solvent (e.g., DCM vs. DMSO) | Regioisomeric (methylpiperazinyl)pyridines researchgate.net |
| Pentafluoropyridine | Piperazine | N/A | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine researchgate.net |
| 2-Fluorobenzonitrile | Piperidine (B6355638) | DMA, DIPEA/Na₂CO₃ | N-substituted benzonitriles rsc.org |
This table provides examples of SNAr reactions involving piperazine or related amines with halogenated aromatic compounds.
Direct Coupling and N-Alkylation/Acylation Strategies for Piperazine Derivatization
Beyond SNAr, direct coupling reactions and N-alkylation/acylation methods provide versatile alternatives for attaching piperazine to pyridine scaffolds. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming aryl-nitrogen bonds. nih.gov These reactions can be applied to couple piperazine derivatives with halogenated or triflated pyridines, often with high efficiency and functional group tolerance. nih.govnih.gov A facile Pd-catalyzed methodology has been reported for the synthesis of arylpiperazines under aerobic conditions, even using piperazine as the solvent, highlighting an eco-friendly approach. nih.govnih.gov
N-alkylation of piperazine with a pyridine derivative bearing a suitable leaving group on a side chain is another common strategy. For example, the reaction of a secondary amine with an alkyl bromide can be used to form the C-N bond. nih.gov Reductive amination of a piperazine with a pyridine aldehyde is also a viable method. nih.gov
Finally, N-acylation involves the reaction of piperazine with a pyridine carboxylic acid or its activated derivative (e.g., an acid chloride or an active ester) to form an amide bond. This approach is particularly useful when a carbonyl linker between the pyridine and piperazine rings is desired.
| Reaction Type | Key Reagents/Catalysts | Substrates |
| Buchwald-Hartwig Amination | Pd-catalyst, Ligand, Base | Aryl halides/triflates, Piperazine nih.govnih.gov |
| N-Alkylation | Alkyl halide | Secondary amine, Alkyl bromide nih.gov |
| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | Aldehyde, Piperazine nih.gov |
| N-Acylation | Coupling agent or activated acid | Carboxylic acid, Piperazine |
This table summarizes various methods for the derivatization of piperazine, which can be applied to pyridine scaffolds.
Introduction and Modification of the Carbonitrile Functionality in Pyridine Derivatives
The carbonitrile (cyano) group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides, and is a key feature in many biologically active molecules. nih.gov Its introduction onto a pyridine ring can be achieved through various methods, either by constructing the ring with the nitrile already present or by functionalizing a pre-existing pyridine core.
One common approach is the multi-component reaction where precursors already containing the nitrile moiety, such as malononitrile (B47326) or cyanoacetamides, are condensed to form the pyridine ring. mdpi.com For instance, a three-component reaction involving an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can yield highly functionalized pyridines under microwave irradiation, demonstrating a rapid and efficient assembly of the cyanopyridine scaffold. mdpi.com
Alternatively, the cyano group can be introduced onto a pre-formed pyridine ring via nucleophilic substitution of a suitable leaving group, typically a halide. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method for this transformation. Modern variations often employ palladium or nickel catalysts, which can offer milder reaction conditions and broader substrate scope. Another key strategy involves the Sandmeyer reaction, where an amino-substituted pyridine is converted to a diazonium salt and subsequently treated with a cyanide salt, often in the presence of a copper catalyst, to install the nitrile group.
Modification of the nitrile functionality itself, while less common than its introduction, can be performed to access other derivatives. Catalytic hydrolysis can convert the pyridine nitrile to the corresponding pyridine carboxylic acid amide, a reaction that can be performed with high selectivity using solid heterogeneous catalysts. google.com
| Methodology | Key Reagents/Precursors | Typical Conditions | Key Features |
|---|---|---|---|
| Multi-component Reaction | Aldehydes, Malononitrile, Cyanoacetamides | Base (e.g., K₂CO₃), EtOH, Microwave Irradiation | Builds the cyanopyridine ring directly; high atom economy. mdpi.com |
| Sandmeyer Reaction | Aminopyridine, NaNO₂, H⁺, CuCN | Aqueous, low temperature for diazotization | Converts an amino group to a nitrile; a classical method. |
| Transition-Metal Catalyzed Cyanation | Halopyridine (Br, Cl), Cyanide source (e.g., Zn(CN)₂) | Pd or Ni catalyst, ligand, solvent | Offers mild conditions and good functional group tolerance. |
Specific Synthetic Pathways and Reaction Conditions for this compound and Closely Related Structures
The synthesis of this compound involves the strategic formation of two key bonds: the C-N bond linking the piperazine and pyridine moieties, and the C-C bond of the carbonitrile group. These can be formed through either stepwise or one-pot procedures.
A common and reliable stepwise approach for synthesizing N-arylpiperazines relies on nucleophilic aromatic substitution (SNAr). mdpi.com In this strategy, a pyridine ring activated by an electron-withdrawing group and possessing a good leaving group is reacted with piperazine.
A plausible pathway for this compound begins with a suitably substituted pyridine, such as 2-chloro-3-nitropyridine (B167233). The nitro group at the 3-position strongly activates the 2-position towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3-nitropyridine is reacted with an excess of piperazine. The reaction is typically conducted in a polar solvent like acetonitrile (B52724) under reflux. The nucleophilic nitrogen of piperazine displaces the chloride ion, yielding 1-(3-nitropyridin-2-yl)piperazine (B1350711). nih.gov This reaction is often facilitated by a base, such as potassium carbonate, to neutralize the HCl generated. nih.gov
Reduction of the Nitro Group: The resulting nitro compound is then reduced to an amine. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with metals like iron or tin in acidic media, can be employed to produce 2-(piperazin-1-yl)pyridin-3-amine.
Sandmeyer Reaction: The final step involves converting the amino group at the 3-position into a carbonitrile. The amine is treated with sodium nitrite (B80452) in a strong acid (e.g., HCl) at low temperature (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a solution of copper(I) cyanide to yield the target compound, this compound.
This stepwise approach allows for purification of intermediates at each stage, often leading to a high-purity final product.
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | SNAr | 2-Chloro-3-nitropyridine | Piperazine, K₂CO₃, Acetonitrile | 1-(3-Nitropyridin-2-yl)piperazine nih.gov |
| 2 | Nitro Reduction | 1-(3-Nitropyridin-2-yl)piperazine | H₂, Pd/C or Fe/HCl | 2-(Piperazin-1-yl)pyridin-3-amine |
| 3 | Sandmeyer Reaction | 2-(Piperazin-1-yl)pyridin-3-amine | 1. NaNO₂, HCl; 2. CuCN | This compound |
One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. nih.gov For a molecule like this compound, a one-pot, multi-component strategy could be envisioned.
Such a strategy might involve the condensation of three components:
An activated methylene (B1212753) compound containing a piperazine moiety.
A compound that provides the nitrile group and part of the pyridine backbone, like malononitrile. sid.irekb.eg
A third component, such as an aldehyde or ketone equivalent, to complete the pyridine ring.
For example, a modified Friedländer annulation or a Hantzsch-type pyridine synthesis could be adapted. A one-pot synthesis of C3-piperazinyl-substituted quinolines has been developed using a modified Friedländer protocol, highlighting the feasibility of such expedited strategies for related heterocyclic systems. nih.gov A potential one-pot reaction for the target pyridine could involve reacting an enamine derived from piperazine with an α,β-unsaturated nitrile, followed by in-situ cyclization and aromatization. These reactions often benefit from microwave assistance, which can dramatically reduce reaction times and improve yields. mdpi.com
Catalytic Systems and Green Chemistry Considerations in Heterocyclic Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic methodologies for heterocyclic compounds. numberanalytics.comfrontiersin.org These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. numberanalytics.comrasayanjournal.co.in
Catalytic Systems: Catalysis is a cornerstone of green chemistry. numberanalytics.com In pyridine synthesis, transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used. numberanalytics.comrsc.orgijpsonline.com For the C-N bond formation step in the synthesis of this compound, a Buchwald-Hartwig amination could be an alternative to SNAr, especially if the pyridine ring is less activated. This palladium-catalyzed cross-coupling reaction offers mild conditions and broad applicability. mdpi.commdpi.com Heterogeneous catalysts are also gaining attention as they are easily separated from the reaction mixture and can often be recycled, reducing waste and cost. numberanalytics.comrsc.org For instance, solid-supported catalysts and zeolites have been explored for pyridine synthesis. numberanalytics.comresearchgate.net
Green Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a synthesis. Traditional reliance on volatile organic compounds is being replaced by the use of greener alternatives like water, ethanol (B145695), ionic liquids, or deep eutectic solvents. frontiersin.orgmdpi.com Many multi-component reactions for pyridine synthesis can be performed in ethanol or even water. sid.ir
Furthermore, alternative energy sources are being employed to drive reactions more efficiently. Microwave-assisted synthesis has proven highly effective for many heterocyclic preparations, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.inrsc.org
| Principle | Application in Pyridine Synthesis | Example |
|---|---|---|
| Catalysis | Use of efficient catalysts to reduce energy and reagent use. | Palladium-catalyzed cross-coupling for C-N bond formation. mdpi.com |
| Atom Economy | Designing reactions where most atoms from reactants are incorporated into the final product. | One-pot, multi-component reactions that build the ring in a single step. mdpi.com |
| Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Using ethanol or water as the reaction medium. sid.irmdpi.com |
| Energy Efficiency | Minimizing energy requirements for reactions. | Employing microwave irradiation to accelerate reactions. rasayanjournal.co.inrsc.org |
Computational Chemistry and Molecular Modeling Studies of 3 Piperazin 1 Yl Pyridine 2 Carbonitrile Derivatives
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the nature of the interactions at the active site.
Prediction of Binding Affinities and Characterization of Active Site Interactions
For various derivatives of the 3-(piperazin-1-yl)pyridine-2-carbonitrile scaffold, molecular docking studies have been employed to predict their binding affinities towards specific biological targets. These studies often involve docking a series of derivatives into the crystal structure of a target protein to estimate their binding energies. For instance, in studies of related pyridine-3-carbonitrile (B1148548) derivatives as potential anticancer agents, docking simulations have been used to compare the binding affinities of different compounds within the active site of cyclin-dependent kinase 2 (CDK2). Similarly, docking analyses of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase have revealed compounds with advantageous inhibitory properties, with one of the best-performing compounds exhibiting a docking score of -7.43 kcal/mol. These predicted binding affinities serve as a crucial first step in identifying promising lead compounds for further development.
The characterization of active site interactions is another key output of molecular docking. These studies can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding of the ligand to the protein. For example, docking studies of pyridopyrimidine derivatives have identified significant hydrogen bond interactions with the target protein 3PBL.
Elucidation of Specific Interaction Modes with Biological Macromolecules
Molecular docking provides a detailed, three-dimensional view of how this compound derivatives interact with their biological targets. This allows for the elucidation of specific interaction modes that are critical for biological activity. For example, in the context of P2Y12 antagonists, molecular docking has been used to identify key amino acid residues that interact with piperazinyl-glutamate-pyridines.
These detailed interaction maps are invaluable for understanding the molecular basis of activity and for designing new derivatives with improved binding characteristics. By identifying key pharmacophoric features and understanding the spatial arrangement of functional groups within the active site, medicinal chemists can make rational modifications to the lead compound to enhance its potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Pharmacophore Models for Key Structural Features
Pharmacophore modeling is a crucial aspect of QSAR studies, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, pharmacophore models can be developed based on a set of active compounds to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for binding to a particular target.
For instance, 3D-pharmacophore modeling of pyridine-3-carbonitriles with vasorelaxant activity has been used to create a statistically significant model to compare and predict the efficacy of designed molecules. Similarly, pharmacophore mapping of N(3)-phenylpyrazinones as CRF1 receptor antagonists led to the development of a six-point pharmacophore model that yielded a statistically significant 3D-QSAR model. These models serve as powerful tools for virtual screening of large compound libraries to identify novel hits with the desired biological activity.
Statistical Correlation of Molecular Descriptors with In Vitro Biological Responses
QSAR models are built by correlating various molecular descriptors (physicochemical properties, topological indices, etc.) of the this compound derivatives with their experimentally determined biological activities (e.g., IC50 values). Statistical methods such as multiple linear regression are often employed to generate these models.
For example, 3D-QSAR studies on piperazine (B1678402) derivatives have successfully correlated electrostatic and steric factors with their antihistamine and antibradykinin effects. In another study, a validated QSAR model was generated for a series of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand the physicochemical properties essential for GPCR-6 inhibition. The predictive power of these models allows for the estimation of the biological activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Protein Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the conformational changes and stability of the system. For derivatives of this compound, MD simulations can validate the binding poses obtained from molecular docking and assess the stability of the ligand within the active site.
Analysis of Ligand-Protein Complex Stability and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules over time. mdpi.com For derivatives of this compound, MD simulations are crucial for assessing the stability and dynamics of the ligand-protein complex once a potential binding pose has been identified through methods like molecular docking. researchgate.net
The stability of the complex is often evaluated by monitoring the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions over the course of the simulation. A plateau in the RMSD value suggests that the system has reached equilibrium and the ligand is stably bound within the protein's active site. nih.gov For instance, simulations of similar heterocyclic compounds have shown that the complex stabilizes after a certain period, such as 25 nanoseconds, with only minor perturbations thereafter. nih.gov
The flexibility of the complex is analyzed using the Root-Mean-Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. High RMSF values in specific regions of the protein can indicate flexible loops that may be involved in ligand entry or conformational changes upon binding. Conversely, low RMSF values for residues in the binding pocket that interact with the ligand suggest that these interactions are stable and maintained throughout the simulation. nih.gov This analysis helps to identify the key residues responsible for anchoring the this compound derivative in the active site.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Residue RMSF (Å) |
|---|---|---|---|
| 0 | 0.00 | 0.00 | 0.45 |
| 10 | 1.85 | 1.50 | 0.60 |
| 20 | 2.10 | 1.95 | 0.58 |
| 30 | 2.15 | 2.05 | 0.55 |
| 40 | 2.20 | 2.10 | 0.56 |
| 50 | 2.18 | 2.08 | 0.54 |
Investigation of Solvent Effects and Conformational Ensembles
The conformation of a molecule is heavily influenced by its surrounding environment, particularly the solvent. researchgate.net Computational studies on this compound derivatives investigate these effects to understand how the molecule behaves in different biological compartments, such as the aqueous environment of the bloodstream or the lipid environment of a cell membrane.
Solvent effects are typically modeled in two ways: using explicit solvent models, where individual solvent molecules (e.g., water) are included in the simulation box, or implicit solvent models, where the solvent is treated as a continuous medium. Explicit models are more computationally intensive but provide a more accurate representation of specific ligand-solvent interactions, such as hydrogen bonding.
By performing simulations in different solvents, researchers can generate conformational ensembles, which are collections of the low-energy shapes a molecule can adopt. researchgate.net Analyzing these ensembles reveals the preferred conformations of the this compound core and its substituents. This is critical because the biologically active conformation—the shape the molecule adopts when it binds to its target—may not be its lowest energy state in a vacuum or in a particular solvent. researchgate.net Understanding the conformational flexibility and the energy barriers between different conformers is essential for designing derivatives that are pre-organized to adopt the bioactive conformation, potentially improving binding affinity.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound derivatives. nih.govsemanticscholar.org DFT provides a detailed understanding of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to the molecule's reactivity and its ability to form non-covalent interactions with a biological target. alliedacademies.org These calculations can confirm the most energetically favorable structures and provide insights into the electronic nature of the molecule that classical force fields used in MD simulations cannot capture. urfu.ru
HOMO-LUMO Analysis and Reactivity Prediction
A key application of DFT is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. alliedacademies.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. alliedacademies.org In contrast, a large gap indicates higher stability. By calculating these values for a series of this compound derivatives, chemists can predict their relative reactivity and stability. This information is valuable for anticipating potential metabolic transformation sites and understanding the molecule's role as a nucleophile or electrophile in chemical reactions. alliedacademies.orgresearchgate.net
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Parent Compound | -6.5 | -1.5 | 5.0 | Moderate |
| Derivative A (Electron-donating group) | -6.2 | -1.4 | 4.8 | Higher |
| Derivative B (Electron-withdrawing group) | -6.9 | -1.8 | 5.1 | Lower |
Mechanistic Insights into Chemical Reactions and Transformations
DFT calculations are also instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, computational chemists can model the entire reaction pathway. This includes identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energy of the transition state, researchers can determine the activation energy of a reaction, providing a theoretical basis for the observed reaction rates and conditions. This approach can be used to understand regioselectivity, for example, by comparing the activation energies for different possible reaction pathways. semanticscholar.org For instance, in the synthesis of related heterocyclic compounds, DFT has been used to explain why a reaction yields one specific isomer over others. semanticscholar.orgnih.gov This predictive power allows for the optimization of synthetic routes and the exploration of novel chemical transformations.
In Silico Predictions for Early-Stage ADMET Screening (Focus on binding/interaction and permeability, not clinical data)
Before a compound can be considered for further development, it is essential to evaluate its potential pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide rapid, cost-effective predictions of these properties at an early stage. For this compound derivatives, these predictions focus on parameters related to the molecule's ability to reach its target and persist for a sufficient duration.
Key predicted properties include gastrointestinal absorption and permeability across biological barriers like the blood-brain barrier (BBB). nih.gov Models often predict Caco-2 cell permeability, an in vitro indicator of human intestinal absorption. mdpi.com Other important predictions involve interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, to flag potential drug-drug interactions or rapid metabolism. These computational tools help prioritize compounds with more favorable drug-like profiles for synthesis and experimental testing. researchgate.netresearchgate.net
| Property | Predicted Value | Interpretation |
|---|---|---|
| Caco-2 Permeability (nm/s) | > 20 | High intestinal absorption likely nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform |
| Human Intestinal Absorption (%) | > 90% | High bioavailability predicted |
Prediction of Binding Potency and Selectivity Profiles
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its protein target. plos.org In this process, the 3D structure of a this compound derivative is placed into the binding site of a target protein, and various conformations are sampled. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores typically indicating higher binding affinity. nih.gov
To predict selectivity, docking studies can be performed against a panel of related proteins (e.g., different kinase isoforms or receptor subtypes). A compound that shows a significantly better docking score for the intended target compared to off-targets is predicted to be more selective.
More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), can be applied after docking to refine the binding energy prediction. alliedacademies.org The MM-GBSA method calculates the free energy of binding by considering enthalpic and entropic contributions, providing a more accurate estimate of the ligand-protein interaction strength and the stability of the resulting complex. researchgate.netalliedacademies.org
| Compound Derivative | Target A Docking Score (kcal/mol) | Target B Docking Score (kcal/mol) | Predicted Selectivity (Target A vs B) |
|---|---|---|---|
| Parent Compound | -8.5 | -6.2 | Selective for A |
| Derivative X | -9.7 | -6.5 | Highly selective for A |
| Derivative Y | -7.1 | -7.0 | Non-selective |
Structure Activity Relationship Sar and Molecular Design Principles for 3 Piperazin 1 Yl Pyridine 2 Carbonitrile Analogues
Influence of Pyridine (B92270) Ring Substitution Patterns on Biological Efficacy and Selectivity
The pyridine ring serves as a critical scaffold in medicinal chemistry, and modifications to its substitution pattern can profoundly impact the biological activity of 3-(piperazin-1-yl)pyridine-2-carbonitrile analogues. mdpi.com The planarity of the pyridine ring allows it to engage in pi-stacking interactions, while the nitrogen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility and metabolic stability compared to a benzene (B151609) ring. mdpi.com The position and electronic nature of substituents on this ring dictate the molecule's interaction with its biological target, thereby influencing potency and selectivity.
Research into pyridine derivatives has shown that the introduction of specific functional groups can significantly improve antiproliferative activity. For instance, the presence of methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups on the pyridine scaffold has been linked to enhanced efficacy against various human cancer cell lines, including HeLa, A549, and MCF-7. mdpi.com
| Substituent Group | Effect on Antiproliferative Activity | Target Cell Lines | Reference |
|---|---|---|---|
| -OCH₃ | Improved Activity (Lower IC₅₀) | HeLa, A549, MDA-MB-231 | mdpi.com |
| -OH | Improved Activity (Lower IC₅₀) | HeLa, MCF-7 | mdpi.com |
Furthermore, studies on epibatidine (B1211577) analogues, which feature a substituted pyridine ring, demonstrate how different substituents can fine-tune receptor selectivity. The type of halogen or the presence of an amino group can alter the binding affinity and functional potency for different neuronal nicotinic receptor subtypes. nih.gov For example, a fluoro analogue displayed significantly greater affinity for β2-containing receptors over β4-containing ones, while an amino analogue showed greater potency at α3β4 and α4β4 receptors compared to α4β2. nih.gov
The position of substituents is also a critical determinant of activity. In a series of arylpyridin-2-yl guanidine (B92328) derivatives designed as MSK1 inhibitors, a phenyl ring directly attached at the 6-position of the pyridine nucleus was found to be essential for activity. mdpi.com Moving the phenyl group to the 3, 4, or 5-position resulted in inactive compounds, highlighting the strict spatial requirements for effective ligand-receptor interaction. mdpi.com The electronic influence of substituents, whether electron-donating or electron-withdrawing, also modulates the electron density of the ring system, affecting its binding properties. rsc.org
Contribution of the Piperazine (B1678402) Moiety to Ligand-Receptor Binding and Pharmacological Profile
The piperazine moiety is a prevalent structural feature in a vast array of pharmacologically active compounds, valued for its ability to improve physicochemical properties and engage in specific receptor interactions. researchgate.netresearchgate.net As a key building block, the piperazine ring can favorably influence the pharmacokinetic profile of a drug candidate, often enhancing water solubility and bioavailability due to the appropriate pKa of its two nitrogen atoms. researchgate.netnih.gov
In the context of ligand-receptor binding, the piperazine ring can participate directly in interactions within the target's binding pocket. Docking studies of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives with the urease enzyme revealed that the piperazine ring forms an alkyl interaction with the Val744 residue. nih.gov The secondary amine nitrogens of the piperazine ring also allow for the attachment of two different substituent groups, providing a versatile linker to connect different pharmacophoric elements within a single molecule. researchgate.net
The nature of the heterocyclic amine can be a deciding factor for receptor selectivity. A comparative study of histamine (B1213489) H3 and sigma-1 (σ₁) receptor antagonists showed that replacing a piperazine ring with a piperidine (B6355638) ring had a dramatic effect on σ₁ receptor affinity while not significantly affecting H₃ receptor binding. nih.gov This suggests that the nitrogen atom at the 4-position of the piperazine ring is a key structural element for modulating affinity at certain targets. nih.gov The piperazine skeleton is recognized as a privileged structure in drug discovery, appearing in numerous FDA-approved drugs for its ability to modulate diverse molecular targets and balance pharmacokinetic properties. researchgate.netnih.gov
Significance of the Carbonitrile Group in Modulating Ligand-Target Interactions
The carbonitrile (-C≡N) group on the pyridine ring is not merely a passive substituent; it plays a significant role in modulating ligand-target interactions through its unique electronic and steric properties. The cyano group is a potent hydrogen bond acceptor and can act as a bioisosteric replacement for a nitrogen atom in a pyridine ring. researchgate.net This strategy is particularly effective in medicinal chemistry, as the nitrile can mimic the hydrogen-bond accepting capability of the pyridine nitrogen. researchgate.net
One of the key advantages of this bioisosteric replacement is its potential to displace "unhappy" or high-energy water molecules from a binding site. researchgate.net By displacing these water molecules, the ligand can reduce the entropic penalty of binding, leading to improved biological activity. researchgate.net This makes the carbonitrile group a valuable tool for optimizing lead compounds.
The strong electron-withdrawing nature of the cyano group also significantly influences the electronic distribution of the pyridine ring, which can affect its reactivity and interaction with target residues. researchgate.net The importance of this moiety is further evidenced by the screening of compound libraries. A library of 55 pyridine dicarbonitriles was evaluated for activity against prion diseases, with 26 compounds demonstrating binding to the human prion protein and several showing potent inhibition of the formation of the disease-associated isoform, PrPSc. nih.gov This directly links the pyridine carbonitrile scaffold to a tangible biological effect and underscores the therapeutic potential of compounds containing this functional group. nih.govresearchgate.net
Rational Design Through Scaffold Hopping and Molecular Hybridization Strategies
Rational drug design often employs advanced strategies like scaffold hopping and molecular hybridization to discover novel chemotypes with improved properties. Scaffold hopping involves replacing the core structure (scaffold) of a known active compound with a functionally equivalent but structurally distinct scaffold, aiming to improve properties like potency, selectivity, or pharmacokinetics, or to escape existing patent claims. nih.govnih.gov Molecular hybridization involves combining structural features from two or more different pharmacologically active molecules to create a new hybrid compound with potentially enhanced or dual activity. mdpi.comnih.gov
These strategies have been successfully applied to compounds related to the this compound framework. For instance, in the development of CSF1R inhibitors, researchers created hybrid molecules by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com Similarly, a scaffold hopping approach was used to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core in the design of DLK inhibitors, which resulted in improved physicochemical properties and brain penetration. nih.gov
| Design Strategy | Original Scaffold/Molecule | New Scaffold/Hybrid | Therapeutic Target/Goal | Reference |
|---|---|---|---|---|
| Molecular Hybridization | Pexidartinib + Pyrrolo[2,3-d]pyrimidine | Hybrid Pyrrolopyrimidine Analogues | CSF1R Inhibition | mdpi.com |
| Scaffold Hopping | Pyrimidine core | Pyrazole core | DLK Inhibition | nih.gov |
| Molecular Hybridization | GW-4064 (FXR Agonist) + GW-0742 (PPARδ Agonist) | 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine | Dual FXR/PPARδ Agonism | nih.gov |
| Scaffold Hopping | 2-aminoimidazole (2-AI) | 2-amino pyrimidine (2-AP) | MRSA Biofilm Inhibition | nih.gov |
Development and Screening of Compound Libraries for Comprehensive SAR Elucidation
A comprehensive understanding of structure-activity relationships is best achieved through the systematic synthesis and evaluation of compound libraries. The development and screening of focused or diverse libraries allow researchers to explore a wide chemical space around a core scaffold like this compound, rapidly identifying key structural features that govern biological activity. nih.gov
The process often begins with commercially available screening libraries from suppliers such as ChemDiv or Asinex, which offer diverse sets of compounds, including drug-like and natural product-like molecules. chemdiv.com These libraries can be screened using high-throughput methods to identify initial hits.
Subsequently, more focused libraries are designed and synthesized to explore the SAR of the identified hits. A prime example is the development of a focused library of 55 pyridine dicarbonitriles to find therapeutics for prion disease. nih.gov The screening of this library against the human prion protein provided crucial data, identifying five compounds with EC₅₀ values in the 2.5–9 μM range and revealing which substitutions were favorable for activity. nih.gov This structure-based, target-specific approach to library design saves resources by reducing the number of compounds that need to be tested experimentally and improves the success rate of identifying potent and specific binders. nih.gov Many modern libraries are also pre-screened for desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to ensure that hits are more amenable to rapid optimization into viable drug candidates.
Future Research Directions and Translational Perspectives in Chemical Biology
Development of Next-Generation Synthetic Methodologies for Pyridine-Piperazine-Carbonitrile Conjugates
The efficient synthesis of 3-(piperazin-1-yl)pyridine-2-carbonitrile and its derivatives is paramount for extensive biological evaluation. Future research will likely focus on developing more robust, scalable, and environmentally benign synthetic strategies. Key methodologies for forming the crucial N-aryl bond between the piperazine (B1678402) and pyridine (B92270) rings include Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.gov
SNAr is often effective when the pyridine ring is activated by electron-withdrawing groups, such as the nitrile group at the 2-position and a nitro group. nih.gov For instance, the reaction of a 2-chloro-3-nitropyridine (B167233) with piperazine proceeds efficiently due to the strong electrophilic nature of the carbon atom at the 2-position. nih.gov However, next-generation methodologies aim to overcome the limitations of substrate scope and harsh reaction conditions.
Advanced synthetic approaches include the refinement of palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions, which offer broader applicability for less activated (hetero)aryl halides. nih.gov The development of novel ligands and catalytic systems that operate under milder conditions with lower catalyst loadings will be a primary focus. Furthermore, flow chemistry and microwave-assisted synthesis present opportunities to shorten reaction times, improve yields, and facilitate safer, automated production. mdpi.com
| Methodology | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Direct reaction of piperazine with an activated halopyridine. nih.gov | Often high-yielding, metal-free, and cost-effective for suitable substrates. | Expanding substrate scope to less-activated pyridines; milder reaction conditions. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. nih.gov | Broad substrate scope, high functional group tolerance. | Development of more active and stable catalysts; reduction of catalyst loading. |
| Ullmann-Goldberg Reaction | Copper-catalyzed N-arylation reaction. nih.gov | Cost-effective catalyst compared to palladium. | Improving reaction efficiency and reproducibility; ligand development. |
| Flow Chemistry | Continuous synthesis in a reactor. | Enhanced safety, scalability, and process control. | Optimization of reaction parameters for pyridine-piperazine synthesis. |
Advanced Computational Approaches for Rational Design, Lead Optimization, and Target Prediction
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the pyridine-piperazine-carbonitrile scaffold, advanced computational methods can guide rational design, optimize lead compounds, and predict potential biological targets. mdpi.com
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone approaches. SBDD utilizes the three-dimensional structure of a biological target to design molecules that fit precisely into the binding site, a process facilitated by molecular docking simulations. volkamerlab.org LBDD methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are employed when the target structure is unknown. mdpi.comdanaher.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build predictive models that correlate the structural features of compounds with their biological activity, thereby guiding the synthesis of more potent analogues. danaher.com
Lead optimization can be further enhanced using computational tools like LEADOPT, which modifies lead compounds through fragment-based growing and replacement within the target's active site. danaher.com Free energy perturbation (FEP) calculations offer a more rigorous, albeit computationally intensive, method to accurately predict changes in binding affinity resulting from chemical modifications, guiding the optimization process toward more potent compounds. nih.gov
| Computational Method | Purpose | Application to Pyridine-Piperazine Scaffolds |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. mdpi.com | Identify potential biological targets and guide structure-based design. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular properties with biological activity to guide optimization. danaher.com | Rationalize structure-activity relationships and design more potent derivatives. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to study protein-ligand stability. mdpi.com | Assess the stability of the compound in the binding pocket over time. |
| Free Energy Perturbation (FEP) | Accurately predicts the relative binding affinities of similar compounds. nih.gov | Prioritize synthetic targets during lead optimization for increased potency. |
Exploration of Novel Therapeutic Avenues and Identification of Undiscovered Biological Targets
The pyridine-piperazine scaffold is a versatile pharmacophore found in drugs targeting a wide range of biological systems. researchgate.net Derivatives have shown activity as urease inhibitors, potential treatments for Chikungunya virus by targeting the nsP1 viral capping machinery, and as ligands for dopamine (B1211576) receptors. nih.govnih.govnih.gov This existing biological activity profile suggests that the this compound core could be adapted to modulate numerous other targets.
Future research should focus on screening this scaffold against diverse target classes. Phenotypic screening, where compounds are tested in cell-based or whole-organism models without a preconceived target, can reveal unexpected therapeutic activities. Subsequent target deconvolution studies can then identify the specific protein(s) responsible for the observed effect.
Furthermore, chemoproteomics and activity-based protein profiling (ABPP) are powerful techniques for identifying novel protein targets in a native biological system. By derivatizing the core scaffold with a reactive probe, it becomes possible to covalently label and subsequently identify its binding partners within a complex proteome, thereby uncovering previously unknown therapeutic opportunities. Given the prevalence of this scaffold in CNS-active agents, exploring its potential against a broader range of neurological targets, such as kinases, ion channels, and G-protein coupled receptors (GPCRs), is a promising avenue. nih.gov
| Potential Target Class | Therapeutic Area | Rationale for Exploration |
|---|---|---|
| Kinases | Oncology, Inflammation | Many kinase inhibitors incorporate N-heterocyclic cores. The pyridine-piperazine scaffold could be optimized for specific kinase targets like EGFR. researchgate.net |
| GPCRs | Neurology, Metabolic Diseases | The piperazine moiety is a common feature in ligands for aminergic GPCRs, such as dopamine and serotonin (B10506) receptors. nih.gov |
| Viral Enzymes | Infectious Diseases | Piperazinyl-pyrimidine analogues have shown potent antiviral activity, suggesting the scaffold could be adapted for other viral targets. nih.gov |
| Metalloenzymes | Infectious Diseases, Metabolic Diseases | Piperazine derivatives have demonstrated inhibitory activity against metalloenzymes like urease. nih.gov |
Integration of Cheminformatics and Artificial Intelligence for Accelerated Compound Discovery
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by rapidly analyzing vast datasets to generate novel insights. nih.govmdpi.com For the pyridine-piperazine-carbonitrile class, these technologies can accelerate the entire discovery pipeline, from hit generation to lead optimization.
| AI/Cheminformatics Application | Description | Impact on Discovery Pipeline |
|---|---|---|
| Virtual High-Throughput Screening (vHTS) | Computationally docking massive compound libraries to a target protein. nih.gov | Rapid and cost-effective identification of initial hit compounds. |
| Predictive QSAR/QSPR Modeling | Using machine learning to build models that predict activity (QSAR) and properties (QSPR). mdpi.com | Prioritizes compounds for synthesis and testing; reduces late-stage attrition. |
| De Novo Design | Generative AI models create novel molecular structures with desired properties. blogspot.com | Explores new chemical space and generates innovative lead candidates. |
| Retrosynthesis Prediction | AI algorithms predict synthetic routes for target molecules. nih.gov | Accelerates the synthesis of computationally designed compounds. |
Preclinical Research Avenues Focusing on In Vitro and In Silico Models for Early-Stage Lead Identification
Before a compound can advance toward clinical trials, its efficacy and safety must be rigorously evaluated in preclinical models. For derivatives of this compound, a tiered approach using in silico and in vitro models is essential for efficient and ethical early-stage lead identification.
The process begins with in silico ADMET prediction. Computational tools can forecast a compound's likely pharmacokinetic and safety properties, such as oral bioavailability, metabolic stability, and potential for toxicity. nih.govresearchgate.net This allows for the early deselection of candidates with a low probability of success, saving time and resources. nih.gov
Following computational assessment, promising compounds are subjected to a battery of in vitro assays. These include biochemical assays to determine potency against the purified target protein (e.g., enzyme inhibition assays) and cell-based assays to confirm activity in a more complex biological environment (e.g., cytotoxicity assays against cancer cell lines). researchgate.net Further studies assess metabolic stability using liver microsomes and potential for off-target effects, such as inhibition of hERG channels or cytochrome P450 (CYP) enzymes, which are common causes of clinical trial failure. 3biotech.com
| Model Type | Example Assay | Parameter Assessed | Role in Lead Identification |
|---|---|---|---|
| In Silico | ADMET Prediction Software (e.g., admetSAR) | Drug-likeness, pharmacokinetics, toxicity. researchgate.net | Early filtering of compounds with predicted liabilities. |
| In Vitro (Biochemical) | Enzyme Inhibition Assay (e.g., for urease) | Potency (IC50) against a purified target. nih.gov | Quantifies on-target activity and establishes SAR. |
| In Vitro (Cell-based) | SRB Assay against Cancer Cell Lines | Cellular potency and cytotoxicity. researchgate.net | Confirms activity in a biological context and assesses therapeutic window. |
| In Vitro (Safety) | hERG Patch Clamp Assay | Potential for cardiotoxicity. 3biotech.com | Identifies critical safety risks early in the process. |
| In Vitro (PK) | Liver Microsome Stability Assay | Metabolic stability. 3biotech.com | Predicts compound clearance and potential for drug-drug interactions. |
Q & A
Basic Research Questions
Q. What are the recommended safe handling and storage protocols for 3-(Piperazin-1-yl)pyridine-2-carbonitrile in laboratory settings?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation of vapors. Use electrostatic discharge precautions and work in a well-ventilated fume hood [[7.1, ]].
- Storage : Keep containers tightly sealed in dry, ventilated areas. Store upright to prevent leakage [[7.2, ]].
- Spill Management : Collect spills using vacuum or sweeping, and dispose via licensed waste handlers [[6.3, ]].
Q. What synthetic methodologies are reported for pyridine-carbonitrile derivatives, and how can they be adapted for this compound?
- Methodological Answer :
- Base Reaction Systems : Adapt methods from pyridine-3-carbonitrile synthesis, such as using ylidenemalononitriles with sodium in methanol under reflux [[3, ]].
- Piperazine Integration : Incorporate piperazine via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at the pyridine-2-position.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR [[12, ]].
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize receptors common to piperazine-carbonitrile scaffolds (e.g., serotonin or dopamine receptors) based on structural analogs [[3, ]].
- In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement) and functional assays (cAMP or calcium flux) [[3, ]].
- SAR Analysis : Systematically modify substituents (e.g., pyridine ring position, piperazine N-alkylation) to correlate structure with activity [[12, ]].
Q. What methodological approaches are recommended to resolve contradictions in toxicological data for novel carbonitrile compounds?
- Methodological Answer :
- Multi-Modal Testing : Combine in silico (QSAR models), in vitro (Ames test for mutagenicity), and in vivo (acute toxicity in rodent models) assessments [[11, ]].
- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) to clarify threshold effects.
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyridine-3-carbonitrile derivatives) to identify trends [[3, ]].
Q. How should stability studies be conducted for this compound under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation : Expose the compound to stressors (heat: 40–60°C, humidity: 75% RH, UV light) and monitor decomposition via HPLC [[10.2, ]].
- pH Stability : Test solubility and stability in buffers (pH 1–13) to simulate gastrointestinal or physiological conditions.
- Long-Term Storage : Analyze samples stored at –20°C, 4°C, and room temperature over 6–12 months to determine optimal storage [[7.2, ]].
Q. What strategies are effective in assessing the environmental impact of this compound during disposal?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301 protocols (e.g., dissolved organic carbon analysis) to evaluate microbial degradation [[12, ]].
- Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna or Danio rerio (zebrafish) embryos at varying concentrations.
- Soil Mobility : Assess adsorption coefficients (Kd) via batch equilibrium experiments to predict leaching potential [[12, ]].
Data Contradiction Analysis Example
Scenario : A study reports low acute toxicity for a related carbonitrile, while another suggests hepatotoxicity.
Resolution Steps :
Comparative Profiling : Compare test conditions (e.g., species, dosage, exposure duration).
Metabolite Identification : Use LC-MS to detect reactive intermediates (e.g., cyanide release) that may explain discrepancies.
Pathway Analysis : Apply transcriptomics to identify differentially expressed genes in conflicting studies [[3, ]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
